molecular formula C15H23NO6S2 B047467 N-(4-Methoxybenzyl)glucamine dithiocarbamate CAS No. 115459-35-3

N-(4-Methoxybenzyl)glucamine dithiocarbamate

Cat. No. B047467
M. Wt: 377.5 g/mol
InChI Key: TZHIVOUINWKLSG-REWJHTLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)glucamine dithiocarbamate, also known as MGCD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a dithiocarbamate derivative that has shown promising results in the treatment of various diseases, including cancer.

Mechanism Of Action

The mechanism of action of N-(4-Methoxybenzyl)glucamine dithiocarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.

Biochemical And Physiological Effects

N-(4-Methoxybenzyl)glucamine dithiocarbamate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-Methoxybenzyl)glucamine dithiocarbamate in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using N-(4-Methoxybenzyl)glucamine dithiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on N-(4-Methoxybenzyl)glucamine dithiocarbamate. One potential direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate and develop new methods for its production.

Synthesis Methods

The synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate involves the reaction of N-(4-methoxybenzyl)glucamine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of pure N-(4-Methoxybenzyl)glucamine dithiocarbamate.

Scientific Research Applications

N-(4-Methoxybenzyl)glucamine dithiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

115459-35-3

Product Name

N-(4-Methoxybenzyl)glucamine dithiocarbamate

Molecular Formula

C15H23NO6S2

Molecular Weight

377.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid

InChI

InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1

InChI Key

TZHIVOUINWKLSG-REWJHTLYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S

SMILES

COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Other CAS RN

115459-35-3

Related CAS

115459-35-3 (Parent)

synonyms

MeOBGDTC
N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine
N-(4-methoxybenzyl)glucamine dithiocarbamate
N-(4-methoxybenzyl)glucamine dithiocarbamate, sodium salt
N-(4-methoxybenzyl)glucamine-N-carbodithioate

Origin of Product

United States

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